An In-depth Technical Guide to tert-Butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate: A Versatile Building Block in Modern Drug Discovery
An In-depth Technical Guide to tert-Butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate, a key building block in medicinal chemistry. The bicyclo[3.2.1]octane scaffold is a rigid and structurally complex motif that has garnered significant attention in the design of novel therapeutics due to its ability to mimic the core structures of various natural products. This guide will delve into the synthesis, physicochemical properties, and, most importantly, the strategic applications of this compound in the development of innovative drug candidates. Particular emphasis is placed on the rationale behind its use as a constrained scaffold to achieve target specificity and improved pharmacological profiles.
Introduction: The Strategic Importance of the Bicyclo[3.2.1]octane Scaffold
The bicyclo[3.2.1]octane framework is a recurring structural motif in a multitude of biologically active natural products, including tropane alkaloids like cocaine.[1][2] Its rigid, three-dimensional structure provides a fixed orientation of substituents, which is highly advantageous in drug design for optimizing interactions with biological targets. The incorporation of this scaffold can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic properties. tert-Butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate, with its strategically placed ketone and protected amine functionalities, serves as a versatile precursor for the synthesis of a diverse array of more complex molecules. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, allowing for subsequent functionalization.
Physicochemical and Spectroscopic Profile
CAS Number: 1630906-73-8[3][4]
| Property | Value | Source |
| Molecular Formula | C13H21NO3 | [3] |
| Molecular Weight | 239.31 g/mol | [3] |
| Appearance | White to Yellow Solid | |
| Purity | ≥95% (typical) | [5] |
| Storage Temperature | Refrigerator |
Spectroscopic Data: While specific, publicly available spectra for the title compound are limited, data for closely related analogs such as tert-butyl (1S,4S,5S)-4-hydroxy-8-oxobicyclo[3.2.1]octane-1-carboxylate provide valuable insights into the expected spectral features.[6]
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¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid bicyclic system, with distinct signals for the bridgehead protons and the protons of the cyclohexane and cyclopentane rings. The tert-butyl group of the Boc protector will exhibit a characteristic singlet at approximately 1.4 ppm.
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¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl group of the ketone (around 210-220 ppm), the carbonyl of the carbamate (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm). The remaining signals will correspond to the carbons of the bicyclic framework.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Synthesis of the Bicyclo[3.2.1]octane Core: A Mechanistic Perspective
One common strategy involves the use of a Diels-Alder reaction to form a norbornene-type intermediate, which can then be further elaborated to the desired bicyclo[3.2.1]octane system. Alternative approaches include intramolecular Michael additions and various rearrangement reactions.
Below is a conceptual workflow illustrating a potential synthetic strategy.
Caption: Conceptual workflow for the synthesis of the target compound.
Applications in Drug Development: A Scaffold for Innovation
The rigid bicyclo[3.2.1]octane core of tert-butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate makes it an attractive scaffold for the development of a wide range of therapeutic agents. The ketone at the 3-position and the Boc-protected amine at the 8-position provide orthogonal handles for further chemical modifications, allowing for the generation of diverse libraries of compounds for screening.
4.1. As a Tropane Alkaloid Mimetic:
The 8-azabicyclo[3.2.1]octane core is the defining feature of tropane alkaloids. tert-Butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate can serve as a key intermediate in the synthesis of novel tropane analogs. These analogs are often explored for their potential as central nervous system (CNS) agents, targeting monoamine transporters or muscarinic receptors. The rigid framework allows for precise positioning of pharmacophoric groups to achieve desired selectivity and avoid off-target effects.
4.2. In the Development of Novel Enzyme Inhibitors:
The bicyclo[3.2.1]octane scaffold can be utilized to design constrained inhibitors of various enzymes. For instance, derivatives of this scaffold have been investigated as inhibitors of HCV NS3 protease, a key enzyme in the life cycle of the hepatitis C virus.[7] The rigid structure can help to lock the molecule in a bioactive conformation, leading to higher binding affinity and improved inhibitory potency.
4.3. As a Building Block for Complex Molecule Synthesis:
Beyond its direct applications in medicinal chemistry, tert-butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate is a valuable building block for the synthesis of more complex natural products and their analogs. The functional groups on the scaffold can be manipulated to introduce additional stereocenters and functional groups, enabling the construction of intricate molecular architectures.
Experimental Protocols: A General Guideline for Handling and Use
While a specific protocol for the synthesis of the title compound is not provided, the following are general guidelines for handling and using this type of chemical intermediate in a research setting.
5.1. Deprotection of the Boc Group:
The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions to liberate the free amine.
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Reagents: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method.
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Procedure:
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Dissolve tert-butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate in DCM.
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Add an excess of TFA (typically 20-50% v/v).
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Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
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Upon completion, concentrate the reaction mixture in vacuo.
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The resulting amine salt can often be used directly in the next step or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted.
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5.2. Functionalization of the Ketone:
The ketone at the 3-position can be functionalized using a variety of standard organic reactions.
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Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of the reduction will depend on the steric environment around the ketone.
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Reductive Amination: The ketone can be converted to a secondary amine via reductive amination with a primary amine in the presence of a reducing agent like sodium triacetoxyborohydride.
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Wittig Reaction: The ketone can be converted to an alkene using a Wittig reagent.
Caption: Key functionalization pathways for the target compound.
Conclusion
tert-Butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate is a valuable and versatile building block in the field of drug discovery. Its rigid bicyclic framework, coupled with its strategically placed and readily manipulable functional groups, makes it an ideal starting material for the synthesis of a wide range of novel and complex molecules. As the demand for new therapeutics with improved efficacy and safety profiles continues to grow, the importance of such well-defined and strategically designed building blocks will undoubtedly increase. This guide has provided a comprehensive overview of the key aspects of this compound, from its fundamental properties to its potential applications, to aid researchers in harnessing its full potential in their drug discovery endeavors.
References
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Synthesis of locked cyclohexene and cyclohexane nucleic acids (LCeNA and LCNA) with modified adenosine units. RSC Publishing. 2015. [Link]
- HCV NS-3 serine protease inhibitors.
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Almanac Life Science India Pvt. Ltd. tert-Butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate 95%. [Link]
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2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes: Potent Non-Nitrogen Inhibitors of Monoamine Transporters. Journal of Medicinal Chemistry. [Link]
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Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. ScienceDirect. [Link]
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